molecular formula C28H37N3O3 B282248 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282248
M. Wt: 463.6 g/mol
InChI Key: JGCPTKVCIQJXOC-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DBHPP and is a member of the class of pyrroles. DBHPP is a potent inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies as a potential treatment for various diseases.

Mechanism of Action

DBHPP inhibits 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one by binding to the catalytic domain of the enzyme. 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a family of serine/threonine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one activation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Inhibition of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one by DBHPP has been shown to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DBHPP has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one by DBHPP has been shown to induce apoptosis and inhibit the growth of cancer cells. DBHPP has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

DBHPP has several advantages and limitations for lab experiments. The compound is a potent inhibitor of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one and has shown promising results in preclinical studies as a potential treatment for various diseases. However, DBHPP has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. DBHPP is also relatively unstable and can degrade over time.

Future Directions

There are several future directions for research on DBHPP. One potential future direction is to investigate the use of DBHPP as a potential treatment for cancer. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of DBHPP in clinical trials. Another potential future direction is to investigate the use of DBHPP as a potential treatment for diabetes and cardiovascular diseases. DBHPP has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for these diseases. Additionally, further research is needed to investigate the mechanism of action of DBHPP and its potential interactions with other cellular processes.

Synthesis Methods

The synthesis of DBHPP involves several steps, starting with the reaction of 2-pyridinecarbaldehyde with 1,3-dibromopropane to yield 1-(3-bromopropyl)-2-pyridinecarbaldehyde. The next step involves the reaction of this intermediate with 4-methylbenzoyl chloride to yield 4-(4-methylbenzoyl)-1-(3-bromopropyl)-2-pyridinecarbaldehyde. The final step involves the reaction of this intermediate with dibutylamine and sodium borohydride to yield DBHPP.

Scientific Research Applications

DBHPP has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a potential treatment for cancer, diabetes, and cardiovascular diseases. DBHPP has been shown to inhibit 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one by DBHPP has been shown to induce apoptosis and inhibit the growth of cancer cells.

properties

Molecular Formula

C28H37N3O3

Molecular Weight

463.6 g/mol

IUPAC Name

(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H37N3O3/c1-4-6-17-30(18-7-5-2)19-10-20-31-25(23-11-8-9-16-29-23)24(27(33)28(31)34)26(32)22-14-12-21(3)13-15-22/h8-9,11-16,25,32H,4-7,10,17-20H2,1-3H3/b26-24+

InChI Key

JGCPTKVCIQJXOC-SHHOIMCASA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CC=N3

SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CC=N3

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CC=N3

Origin of Product

United States

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